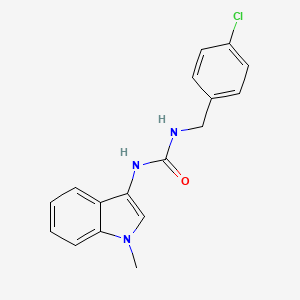

1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW-501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) that regulates the expression of genes involved in lipid and glucose metabolism, energy homeostasis, and inflammation. GW-501516 has gained attention in the scientific community for its potential use as a performance-enhancing drug and for its controversial history in sports doping scandals.

Aplicaciones Científicas De Investigación

Anticancer Applications

One area of research has focused on the synthesis and in vitro assay of urea derivatives as potential anticancer agents. Studies have shown that certain urea derivatives demonstrate cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer compounds (Gaudreault et al., 1988).

Molecular Interactions

Research into the nature of urea-fluoride interactions has revealed insights into both incipient and definitive proton transfer processes. These interactions have implications for understanding molecular behavior in various chemical environments (Boiocchi et al., 2004).

Chemical Synthesis and Structural Analysis

The crystal structure of similar urea compounds has been determined, providing insight into their molecular configurations and potential applications in material science and drug design. For example, the study of the crystal structure of pencycuron, a urea fungicide, helps understand its physical properties and potential industrial applications (Kang et al., 2015).

Acetylcholinesterase Inhibition

Research into flexible urea derivatives has explored their potential as novel acetylcholinesterase inhibitors, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).

Gelation Properties

Urea derivatives have been studied for their ability to form hydrogels, which have various applications in drug delivery systems and material science. The anion identity can significantly impact the gels' morphology and rheology, offering a way to tune their physical properties (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONMIVDKVGTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)

![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)

![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)